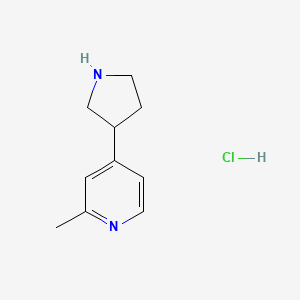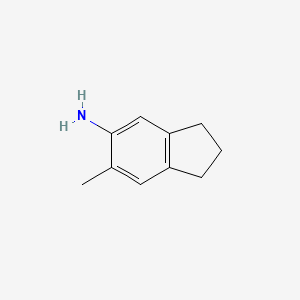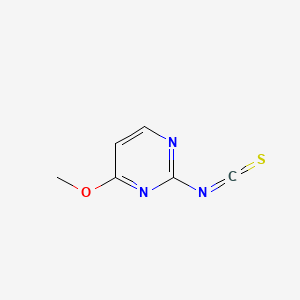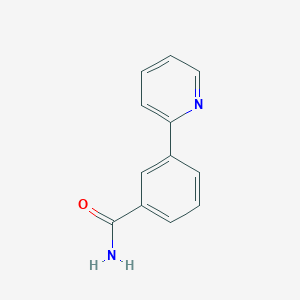
3-(Pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-2-yl)benzamide is an organic compound that belongs to the class of N-heterocyclic amides It consists of a benzamide moiety attached to a pyridine ring at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-(Pyridin-2-yl)benzamide involves the reaction between 2-aminopyridine and benzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminopyridine and the carbonyl group of benzoyl chloride .
Another method involves the use of bimetallic metal-organic frameworks as catalysts. For instance, a bimetallic framework consisting of iron (III) and nickel (II) cations bridged by 1,4-benzenedicarboxylic anions can catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This method offers high yields and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 3-(Pyridin-2-yl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-3-yl)benzamide: Similar structure but with the pyridine ring attached at the 3-position.
3-Bromo-N-(pyridin-2-yl)benzamide: A brominated derivative with potential for different reactivity and applications.
N-(Pyridin-2-yl)amides: A broader class of compounds with varied substituents on the pyridine ring.
Uniqueness
3-(Pyridin-2-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H10N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h1-8H,(H2,13,15) |
Clé InChI |
WVCMHENBRUZCCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


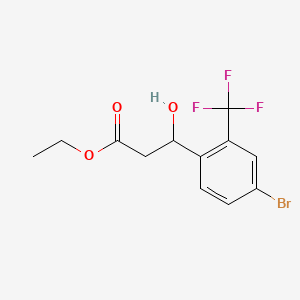

![6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682159.png)


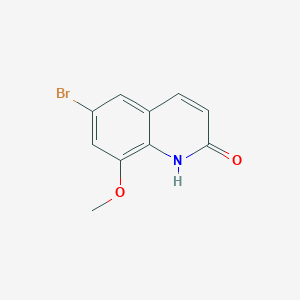
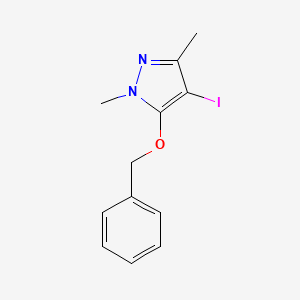

![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)
![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
